3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes multiple methyl groups and a tolyl group attached to the imidazo[2,1-f]purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of substituents: The isobutyl, trimethyl, and tolyl groups are introduced through various substitution reactions, often involving the use of reagents like alkyl halides and catalysts to facilitate the addition of these groups to the core structure.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the imidazo[2,1-f]purine core.
Scientific Research Applications
3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound lacks the isobutyl group, which may affect its biological activity and chemical properties.
3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound lacks the tolyl group, which can influence its interactions with molecular targets and its overall stability.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
4,7,8-trimethyl-6-(3-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-12(2)11-24-19(27)17-18(23(6)21(24)28)22-20-25(14(4)15(5)26(17)20)16-9-7-8-13(3)10-16/h7-10,12H,11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXINPQJNSNXTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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